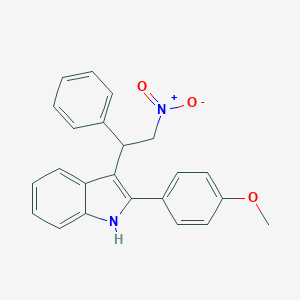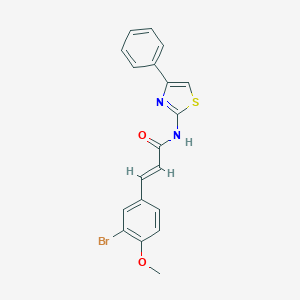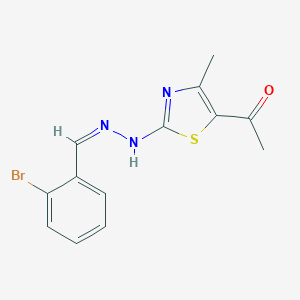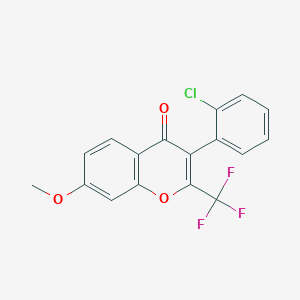
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Descripción general
Descripción
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic indole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Antibacterial Activity
2-(4-Methoxyphenyl)-3-(2-Nitro-1-Phenylethyl)-1H-Indole derivatives have been studied for their antibacterial potency. A study by Al-Hiari et al. (2006) on the synthesis of 3-(4-methoxycarbonyl-2,6-dinitrophenyl)indole demonstrated its activity against E. coli and S. aureus, highlighting the potential of these derivatives in antibacterial applications (Al-Hiari et al., 2006).
Antimicrobial and Antitumor Properties
Spiro- indole-pyrrolidine derivatives, closely related to 2-(4-Methoxyphenyl)-3-(2-Nitro-1-Phenylethyl)-1H-Indole, have been researched for their antimicrobial and antitumor effects. Sundar et al. (2011) reported that these derivatives are used as antimicrobial and antitumor agents, underlining their significance in pharmacology (Sundar et al., 2011).
Antioxidant and Cytotoxicity Properties
Goh et al. (2015) explored 6-methoxytetrahydro-β-carbolines, structurally similar to the compound , for their in vitro antioxidant and cytotoxicity properties. These derivatives displayed moderate antioxidant properties and varying cytotoxic activities, indicating their potential use in medical research (Goh et al., 2015).
Efflux Pump Inhibition in Bacteria
Ambrus et al. (2008) studied 2-aryl-1H-indoles for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. This research, involving compounds like 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole, provides insights into the use of these molecules in combating antibiotic resistance in bacteria (Ambrus et al., 2008).
Topoisomerase I Inhibition
Kim et al. (1996) synthesized a series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles, related to the compound , and evaluated them as inhibitors of topoisomerase I. The study's findings contribute to understanding the therapeutic potential of these molecules in cancer treatment (Kim et al., 1996).
Fluorescence Studies
Singh et al. (2009) investigated the interaction of 3-styrylindoles with bovine serum albumin using fluorescence spectroscopy. These compounds, including derivatives like 5-methoxy-3-[2-(4-nitrophenyl)ethenyl-E]-NH-indole, offer insights into the use of indole derivatives in studying protein interactions and structures (Singh & Asefa, 2009).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-18-13-11-17(12-14-18)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)16-7-3-2-4-8-16/h2-14,20,24H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNJWLYIFAUUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B380772.png)

![[4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate](/img/structure/B380776.png)
![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380779.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B380780.png)
![ethyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B380782.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide](/img/structure/B380785.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380786.png)

![5-[(2,4-dichlorophenyl)methyl]-2-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B380789.png)

![3,4,5-Trimethoxybenzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazone](/img/structure/B380794.png)
